molecular formula C15H18N2O4S B4582187 ETHYL 2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)-5-PROPYLTHIOPHENE-3-CARBOXYLATE

ETHYL 2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)-5-PROPYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B4582187
M. Wt: 322.4 g/mol
InChI Key: OLYRRBWPQOVWHA-UHFFFAOYSA-N
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Description

ETHYL 2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)-5-PROPYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a thiophene ring, and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)-5-PROPYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Amido Group: The amido group is introduced via an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Formation of the Thiophene Ring: The thiophene ring is typically synthesized through a cyclization reaction involving sulfur-containing precursors.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to identify optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)-5-PROPYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxazole or thiophene rings, often using reagents like halides or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxazole or thiophene derivatives.

Scientific Research Applications

ETHYL 2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)-5-PROPYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of ETHYL 2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)-5-PROPYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The oxazole and thiophene rings allow the compound to interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)-5-PROPYLTHIOPHENE-3-CARBOXYLATE: shares similarities with other oxazole and thiophene derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

ethyl 2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-5-propylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c1-4-6-10-8-11(15(19)20-5-2)14(22-10)16-13(18)12-7-9(3)21-17-12/h7-8H,4-6H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYRRBWPQOVWHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(S1)NC(=O)C2=NOC(=C2)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ETHYL 2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)-5-PROPYLTHIOPHENE-3-CARBOXYLATE
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ETHYL 2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)-5-PROPYLTHIOPHENE-3-CARBOXYLATE
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ETHYL 2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)-5-PROPYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 4
ETHYL 2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)-5-PROPYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 5
ETHYL 2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)-5-PROPYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 6
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ETHYL 2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)-5-PROPYLTHIOPHENE-3-CARBOXYLATE

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